4-Iodoisobenzofuran-1,3-dione

概述

描述

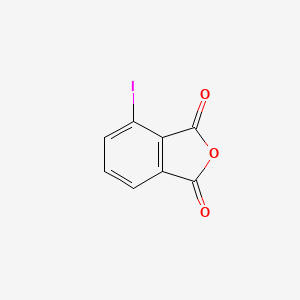

4-Iodoisobenzofuran-1,3-dione is an organic compound with the molecular formula C8H3IO3. It is a derivative of isobenzofuran, characterized by the presence of an iodine atom at the 4-position and two carbonyl groups at the 1 and 3 positions.

准备方法

Synthetic Routes and Reaction Conditions: 4-Iodoisobenzofuran-1,3-dione can be synthesized through the iodination of isobenzofuran-1,3-dione. One common method involves the reaction of isobenzofuran-1,3-dione with iodine in the presence of an oxidizing agent such as nitric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, the reaction can be carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

化学反应分析

Types of Reactions: 4-Iodoisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

Oxidation Reactions: It can undergo oxidation to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted isobenzofuran-1,3-dione derivatives.

Reduction Reactions: Products include reduced forms of the compound with different functional groups.

Oxidation Reactions: Products include oxidized derivatives with additional oxygen-containing functional groups

科学研究应用

Organic Synthesis

Intermediate for Dyes and Pigments

4-Iodoisobenzofuran-1,3-dione serves as an important intermediate in the synthesis of various dyes and pigments. Its structure allows for modifications that can enhance the color properties of the final products. For instance, it can be used to synthesize azo dyes through coupling reactions with diazonium salts, which are widely used in textiles and coatings .

Synthesis of Polyimides

This compound is also utilized in the production of polyimides, a class of high-performance polymers known for their thermal stability and mechanical properties. The incorporation of this compound into polyimide formulations can improve their processability and enhance their performance in high-temperature applications .

Material Science

Thermal Stability Enhancements

In material science, this compound is investigated for its ability to enhance the thermal stability of composite materials. When used as a cross-linking agent in polymer matrices, it contributes to improved heat resistance and mechanical strength, making it suitable for aerospace and automotive applications .

Electronics Applications

Due to its excellent electrical insulating properties, this compound is being explored for use in electronic components. The integration of this compound into insulating films can help develop flexible electronics that require materials capable of withstanding high temperatures without degrading .

Pharmaceutical Applications

Potential Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit antitumor activity. Research has shown that certain modifications to the compound can lead to increased cytotoxicity against cancer cell lines. This makes it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, indicating potential applications in developing new antimicrobial agents .

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the successful use of this compound as a coupling component in synthesizing azo dyes. The resulting dyes exhibited vibrant colors and good fastness properties when applied to cotton fabrics.

Case Study 2: Polyimide Development

Research conducted on polyimides incorporating this compound showed significant improvements in thermal stability compared to traditional formulations. The modified polyimides maintained their mechanical integrity at elevated temperatures, making them suitable for aerospace applications.

作用机制

The mechanism of action of 4-iodoisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The iodine atom and carbonyl groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition of enzyme activity or alteration of cellular functions. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

- 3-Iodophthalic Anhydride

- 4-Bromophthalic Anhydride

- 4-Chlorophthalic Anhydride

- 4-Fluorophthalic Anhydride

Comparison: 4-Iodoisobenzofuran-1,3-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and reduction reactions. Additionally, the compound’s specific electronic structure contributes to its unique applications in material science and medicinal chemistry .

生物活性

4-Iodoisobenzofuran-1,3-dione (CAS No. 28418-88-4) is a compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an iodo substituent on the isobenzofuran core. The molecular formula is , and its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 292.01 g/mol |

| Log P (octanol-water) | 2.04 |

| Water Solubility | Low |

| Storage Conditions | Dark place, inert atmosphere |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study evaluating its effects on various human tumor cell lines, the compound demonstrated notable cytotoxicity with mean GI50 values indicating effective growth inhibition:

| Cell Line | GI50 (μM) |

|---|---|

| HOP-62 (Lung Cancer) | 15.72 |

| SF-539 (CNS Cancer) | 49.97 |

| MDA-MB-435 (Melanoma) | 22.59 |

| OVCAR-8 (Ovarian) | 27.71 |

| DU-145 (Prostate) | 44.35 |

The compound was evaluated using the National Cancer Institute’s NCI-60 cell line assay, where it exhibited a broad spectrum of activity against multiple cancer types, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in antimicrobial and anti-inflammatory applications. Studies have reported that derivatives of this compound possess antibacterial properties against various pathogens and can inhibit inflammatory responses in vitro .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of DNA Synthesis : The compound interferes with nucleic acid synthesis in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, which can trigger cell death pathways.

- Enzyme Inhibition : The compound has been noted to inhibit specific enzymes involved in cancer cell proliferation and survival.

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted on non-small cell lung cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability. The IC50 values were found to be lower than many standard chemotherapeutic agents, indicating a potential role as an alternative treatment option .

Case Study 2: Anti-inflammatory Effects

In another investigation focused on inflammatory diseases, the compound was tested for its ability to reduce cytokine release in macrophages stimulated with lipopolysaccharides (LPS). Results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with varying concentrations of the compound .

属性

IUPAC Name |

4-iodo-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3IO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHCDRLTAOLKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300160 | |

| Record name | 3-Iodophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28418-88-4 | |

| Record name | 3-Iodophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28418-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 135150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028418884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28418-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Iodophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。